

Unveiling the Gas-Phase Molecular Geometry of 1,3-Dicyanobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

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This technical guide provides a comprehensive overview of the gas-phase molecular geometry of **1,3-dicyanobenzene** (isophthalonitrile), a key aromatic nitrile. By collating data from advanced spectroscopic techniques and computational methods, this document offers a detailed structural profile of the molecule, crucial for applications in materials science, interstellar chemistry, and as a building block in pharmaceutical synthesis.

Molecular Structure and Symmetry

1,3-Dicyanobenzene, with the chemical formula $C_8H_4N_2$, is an aromatic compound featuring a benzene ring substituted with two cyano groups at the meta positions. In the gas phase, the molecule is planar and belongs to the C_{2v} point group.^[1] This symmetry is a critical determinant of its spectroscopic properties and molecular interactions.

Experimental Determination of Molecular Geometry

The primary experimental technique for the high-resolution determination of the gas-phase structure of **1,3-dicyanobenzene** has been rotational spectroscopy.^{[1][2]} This method provides highly precise rotational constants, which are inversely related to the molecule's moments of inertia and thus allow for the deduction of its geometric parameters.

Experimental Protocol: Fourier-Transform Microwave (FTMW) Spectroscopy

A detailed experimental protocol for determining the rotational spectrum of **1,3-dicyanobenzene** is described by Chitarra et al. (2021).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Sample Preparation:** Solid samples of **1,3-dicyanobenzene** (typically of high purity, e.g., 98%) are used without further purification.[\[3\]](#)
- **Vaporization:** Due to the low volatility of **1,3-dicyanobenzene**, the sample is heated to increase its vapor pressure. For instance, heating to 413 K (140 °C) is employed.[\[3\]](#)
- **Supersonic Jet Expansion:** The vaporized sample is seeded into a high-pressure stream of an inert carrier gas, such as neon at 3 bars. This mixture is then expanded into a high-vacuum chamber through a pulsed nozzle. This process, known as supersonic jet expansion, cools the molecules to a very low rotational temperature (around 2 K), simplifying the resulting spectrum by populating only the lowest rotational energy levels.[\[3\]](#)
- **Microwave Irradiation and Detection:** The cooled molecules in the jet are then probed with microwave radiation in a Fourier-transform microwave (FTMW) spectrometer. The interaction of the molecules with the microwave field, when in resonance with a rotational transition, is detected to produce the spectrum.[\[1\]](#)[\[3\]](#)
- **Data Analysis:** The recorded transitions are assigned to specific quantum numbers. The frequencies of these transitions are then fitted using a suitable Hamiltonian model (e.g., a Watson A-reduced Hamiltonian) to determine the precise rotational and centrifugal distortion constants of the molecule.[\[4\]](#)

Quantitative Geometric Data

The following tables summarize the experimentally determined rotational constants and the theoretically calculated molecular geometries for **1,3-dicyanobenzene** in its electronic ground state.

Table 1: Experimental and Calculated Rotational Constants of 1,3-Dicyanobenzene

Parameter	Experimental Value (MHz) [4]	Calculated Value (MP2/cc- pVTZ) (MHz)[4]
Rotational Constant A	2588.66568	2598.6
Rotational Constant B	1007.69741	1011.0
Rotational Constant C	725.10170	727.8

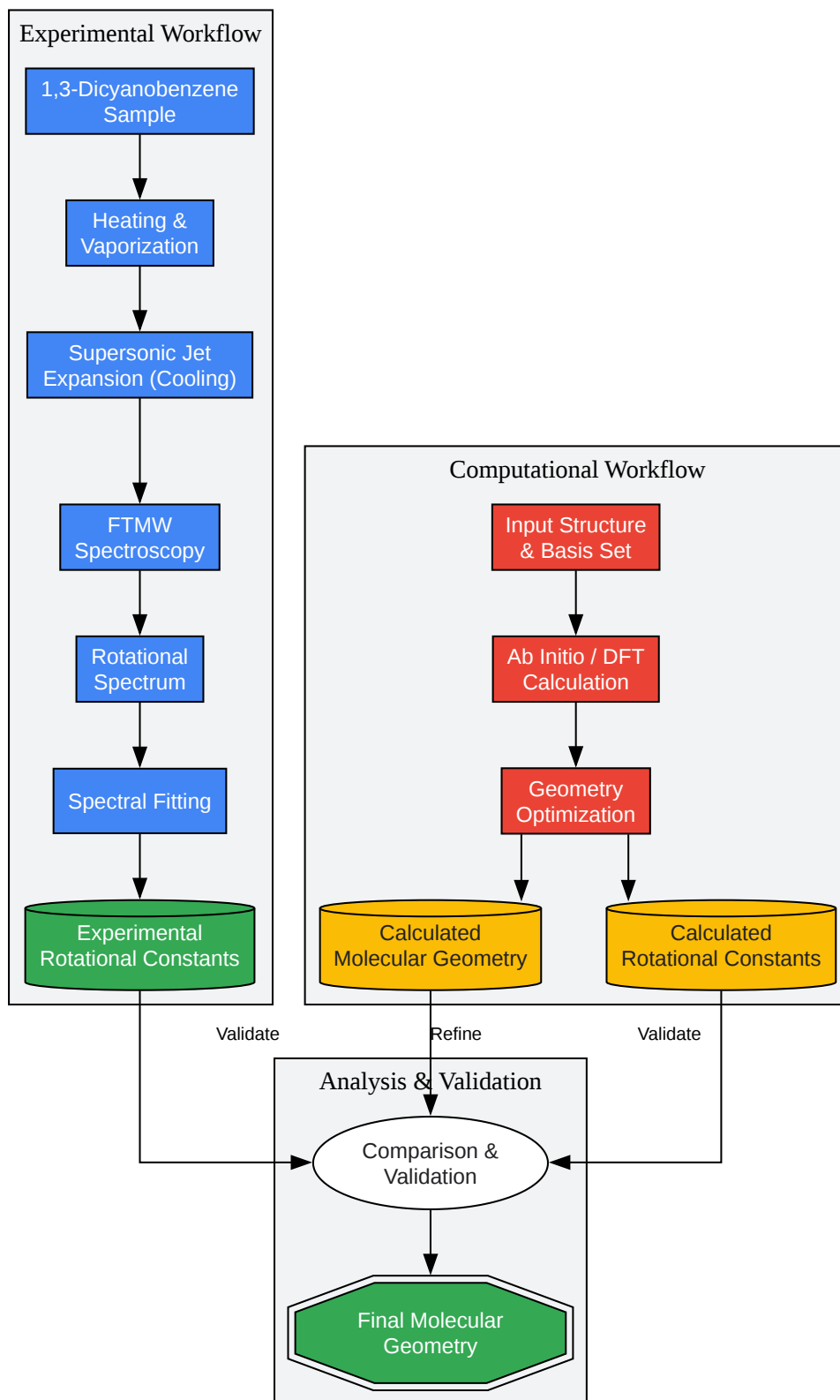
Table 2: Calculated Gas-Phase Molecular Geometry of 1,3-Dicyanobenzene

Atom numbering follows the standard IUPAC convention for substituted benzenes, with the cyano-substituted carbons at positions 1 and 3.

Parameter	HF/6-31+G(d)[5]	SCS-CC2/cc-pVTZ[6]
Bond Lengths (Å)		
C1-C2	1.385	1.401
C2-C3	1.385	1.401
C3-C4	1.388	1.400
C4-C5	1.383	1.396
C5-C6	1.388	1.400
C6-C1	1.391	1.403
C1-C7 (C-CN)	1.442	1.441
C3-C8 (C-CN)	1.442	1.441
C7-N9 (C≡N)	1.139	1.176
C8-N10 (C≡N)	1.139	1.176
Bond Angles (°)		
C6-C1-C2	118.8	118.4
C1-C2-C3	121.2	121.5
C2-C3-C4	118.8	118.4
C3-C4-C5	120.9	121.0
C4-C5-C6	120.1	120.0
C5-C6-C1	120.1	120.6
C2-C1-C7	120.7	120.8
C6-C1-C7	120.5	120.7
C1-C7-N9	180.0	179.3

Visualization of the Determination Workflow

The following diagram illustrates the logical workflow for determining the molecular geometry of **1,3-dicyanobenzene** using rotational spectroscopy and computational chemistry.



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